An In-depth Technical Guide to 5-(3-Acetylaminophenyl)-3-chlorophenol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-(3-Acetylaminophenyl)-3-chlorophenol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(3-Acetylaminophenyl)-3-chlorophenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established chemical principles to offer a robust predictive profile and a proposed synthetic route.
Chemical Identity and Structure
5-(3-Acetylaminophenyl)-3-chlorophenol is an organic compound featuring a biphenyl core. The systematic name indicates a 3-chlorophenol scaffold substituted at the 5-position with a 3-acetylaminophenyl group.
IUPAC Name: N-(3'-(5-chloro-3-hydroxyphenyl)phenyl)acetamide
Molecular Formula: C₁₄H₁₂ClNO₂
Molecular Weight: 261.71 g/mol
The chemical structure is elucidated by its name: a phenol ring with a chlorine atom at position 3 and a hydroxyl group at position 1. At position 5, it is connected to a phenyl ring, which in turn has an acetylamino group at its 3-position.
Caption: 2D Chemical Structure of 5-(3-Acetylaminophenyl)-3-chlorophenol.
Estimated Physical and Chemical Properties
The physical and chemical properties of 5-(3-Acetylaminophenyl)-3-chlorophenol can be estimated by considering the properties of its constituent substructures: 3-chlorophenol and 3-acetamidophenol.
| Property | Estimated Value | Rationale and References |
| Melting Point | 150-180 °C | The melting points of 3-chlorophenol and 3-acetamidophenol are 31-34 °C and 146-149 °C, respectively. The larger, more rigid biphenyl structure would likely result in a higher melting point than either precursor. |
| Boiling Point | > 350 °C | The boiling points of 3-chlorophenol and 3-acetamidophenol are 214 °C and >380 °C, respectively. The increased molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | The phenolic hydroxyl and amide groups will contribute to hydrogen bonding and solubility in polar solvents. However, the overall larger hydrophobic surface area of the biphenyl structure will limit water solubility. 3-chlorophenol has a water solubility of 25 g/L. 3-acetamidophenol is soluble in methanol. |
| pKa | ~9-10 | The pKa of the phenolic hydroxyl group is expected to be slightly lower than that of phenol (pKa ~10) due to the electron-withdrawing effects of the chloro and acetylaminophenyl substituents. The pKa of 3-chlorophenol is 9.12. |
Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most versatile and widely used method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.
A plausible synthetic route to 5-(3-Acetylaminophenyl)-3-chlorophenol involves the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide of the other.
Proposed Synthetic Workflow:
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Detailed Experimental Protocol:
Materials:
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3-Bromo-5-chlorophenol
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3-(Acetylamino)phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chlorophenol (1.0 eq), 3-(acetylamino)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization: The structure and purity of the final product, 5-(3-Acetylaminophenyl)-3-chlorophenol, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
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Choice of Reactants: The use of a boronic acid derivative is standard for Suzuki couplings due to their stability and commercial availability. The corresponding aryl halide (bromide in this case) is a common coupling partner.
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for a broad range of Suzuki-Miyaura reactions.
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Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice, while cesium carbonate can sometimes enhance reactivity, especially with sterically hindered substrates.
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Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst. Ethanol can be added to improve the solubility of the reactants. Degassing the solvents is important to prevent oxidation of the palladium(0) catalyst.
Potential Applications in Drug Development and Research
Biphenyl-containing compounds are a well-established class of "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. The structural rigidity and the ability to introduce substituents at various positions make them attractive scaffolds for drug design.
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Enzyme Inhibition: The biphenyl core can serve as a hydrophobic anchor, positioning functional groups to interact with the active sites of enzymes. Depending on the substitution pattern, derivatives could be explored as inhibitors of kinases, proteases, or other enzyme classes.
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Receptor Modulation: The three-dimensional arrangement of functional groups on the biphenyl scaffold can mimic the binding motifs of endogenous ligands, making them potential agonists or antagonists for various receptors.
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Antimicrobial Agents: The chlorophenol moiety is known to have antimicrobial properties. The combination with the acetylaminophenyl group in a biphenyl structure could lead to novel antimicrobial agents with unique mechanisms of action.

5-(3-Acetylaminophenyl)-3-chlorophenol
